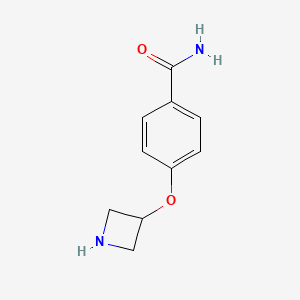

4-(3-Azetidinyloxy)benzamide

Description

Significance of Benzamide (B126) Scaffolds in Modern Chemical Science

Overview of Benzamide Derivatives in Research and Development

Benzamide derivatives are a vast and versatile class of compounds extensively studied in research and development. taylorandfrancis.comresearchgate.net Their utility spans from being fundamental building blocks in organic synthesis to forming the core of complex pharmaceutical agents. researchgate.netmdpi.com In the realm of medicinal chemistry, benzamide derivatives have been investigated for a wide array of applications. researchgate.netnih.gov For instance, certain benzamide derivatives are known to act as histone deacetylase (HDAC) inhibitors, a class of compounds being explored for their potential in oncology. taylorandfrancis.comnih.gov The development of compounds like Chidamide, a benzamide HDAC inhibitor, underscores the real-world impact of research in this area. taylorandfrancis.com Furthermore, the adaptability of the benzamide scaffold allows for systematic modifications, enabling researchers to fine-tune the properties of derivatives for specific applications, such as developing glucokinase activators or sigma-1 protein ligands. researchgate.netnih.gov

Benzamide Compounds as Integral Motifs in Diverse Chemical Applications

The integral nature of the benzamide motif is evident in its widespread presence across various chemical applications. Beyond medicinal chemistry, benzamides are utilized in the development of agrochemicals, such as fungicides. jst.go.jp The amide bond within the benzamide structure is particularly noteworthy for its stability and its ability to participate in hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. researchgate.netmdpi.com This has led to their incorporation into multi-targeted compounds designed to interact with several biological entities simultaneously. mdpi.combohrium.com The inherent chemical reactivity and stability of the benzamide core make it an attractive starting point for the synthesis of more complex molecules, solidifying its role as a fundamental motif in the chemical sciences. researchgate.netresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

4-(azetidin-3-yloxy)benzamide |

InChI |

InChI=1S/C10H12N2O2/c11-10(13)7-1-3-8(4-2-7)14-9-5-12-6-9/h1-4,9,12H,5-6H2,(H2,11,13) |

InChI Key |

ZVNLVGSOTLHXCN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OC2=CC=C(C=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Azetidinyloxy Benzamide and Analogous Compounds

Strategies for Azetidine (B1206935) Ring Construction in Complex Molecules

The four-membered nitrogen-containing heterocycle, azetidine, is a valuable structural motif in medicinal chemistry. researchgate.net However, its synthesis can be challenging due to the inherent ring strain. acs.org Over the years, numerous methods have been developed to overcome this hurdle, ranging from classical cyclization reactions to modern photocatalyzed and transition-metal-catalyzed approaches. acs.orgrsc.org

Photocatalyzed Azetidine Synthesis and Predictive Computational Models for Reaction Pathways

Visible-light photocatalysis has emerged as a powerful tool for the synthesis of azetidines. chemrxiv.org One notable approach is the aza Paternò-Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene. researchgate.net This method provides a direct and atom-economical route to functionalized azetidines. researchgate.net For instance, researchers have utilized an iridium(III) photocatalyst to activate 2-isoxazoline-3-carboxylates for reaction with alkenes, yielding a variety of azetidine structures. rsc.org

A significant advancement in this area is the use of computational models to predict the feasibility and outcome of these photocatalyzed reactions. mit.edu By calculating the frontier orbital energies of the reactants in their excited states, chemists can pre-screen potential substrate pairs and identify those most likely to react successfully. mit.edu This predictive capability accelerates the discovery of new synthetic routes and expands the accessible range of azetidine derivatives. mit.edu For example, computational models have accurately predicted successful reactions between various alkenes and oximes to form azetidines, including derivatives of known drug compounds. mit.edu

Another innovative photocatalytic method involves the radical strain-release (RSR) of azabicyclo[1.1.0]butanes (ABBs). researchgate.netchemrxiv.org This strategy employs an organic photosensitizer to generate radical intermediates that are then trapped by the strained ABB, leading to the formation of densely functionalized azetidines in a single step. researchgate.netchemrxiv.org Density functional theory (DFT) calculations have been instrumental in understanding the reaction mechanism, confirming the exergonic nature of the energy transfer process between the photocatalyst and the sulfonylimine precursors. chemrxiv.org

Base-Promoted C2 Metallation and Electrophilic Trapping for Azetidine Derivatives

The direct functionalization of a pre-formed azetidine ring offers a versatile strategy for synthesizing complex derivatives. researchgate.net Base-promoted C2 metallation, specifically α-lithiation, followed by trapping with an electrophile, is a key method for introducing substituents at the C2 position of the azetidine ring. mdpi.comuniba.it The success of this approach often depends on the nature of the N-substituent on the azetidine. mdpi.comuniba.it Electron-withdrawing groups, such as Boc (tert-butoxycarbonyl), facilitate exclusive α-lithiation, enabling the synthesis of a wide array of C2-functionalized azetidines. mdpi.comuniba.it

Recent studies have explored the stereoselective C2-lithiation of N-protected azetidines, shedding light on the structural factors that govern the reaction's regio- and stereoselectivity. mdpi.comuniba.it For instance, the lithiation of enantiomerically enriched N-alkyl 2-oxazolinylazetidines has been shown to proceed with high stereoselectivity, yielding 2,2-disubstituted azetidines. uniba.it The configurational stability of the resulting lithiated intermediate is a crucial factor, and in some cases, a dynamic equilibrium between diastereomeric lithiated species has been observed and supported by FT-IR analysis and DFT calculations. mdpi.comuniba.it

Modern Approaches Including Ring Contractions, Cycloadditions, C–H Activations, and Cross-Couplings for Azetidines

The synthetic chemist's toolbox for constructing azetidines has been significantly enriched by a variety of modern synthetic methods. rsc.orgresearchgate.net These include:

Ring Contractions: This strategy involves the transformation of a larger ring system into the four-membered azetidine ring. One example involves the formation of a π-allyl palladium complex from a precursor, which then undergoes nucleophilic attack by a nitrogen atom to form the azetidine ring. acs.org

Cycloadditions: Beyond the previously mentioned aza Paternò-Büchi reaction, other cycloaddition strategies are employed. For example, rhodium(I)-catalyzed oxygenative [2+2] cycloaddition of terminal alkynes and imines has been used to synthesize 2-azetidinones (β-lactams), which can subsequently be reduced to azetidines. rsc.org

C–H Activations: This powerful technique allows for the direct functionalization of carbon-hydrogen bonds, offering a more atom- and step-economical approach to azetidine synthesis. rsc.orgresearchgate.net

Cross-Couplings: Transition metal-catalyzed cross-coupling reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex azetidine derivatives. rsc.orgresearchgate.net For instance, methods have been developed for the stereoselective addition of organolithium reagents to N-alkyl-oxazolinylazetidines. rsc.org

Advanced Amide Bond Formation Techniques for Benzamide (B126) Scaffolds

The benzamide moiety is a ubiquitous feature in pharmaceuticals and other biologically active molecules. researchgate.net The formation of the amide bond, typically through the coupling of a carboxylic acid and an amine, is a fundamental transformation in organic synthesis. google.com

Direct Condensation Methods of Benzoic Acids and Amines for Benzamide Derivatives

One effective method utilizes B(OCH2CF3)3, derived from boric acid and 2,2,2-trifluoroethanol, as a reagent for the direct amidation of a wide range of carboxylic acids and amines. acs.org This protocol is operationally simple and often allows for product purification through a simple filtration, avoiding the need for chromatography. acs.org Benzoic acids, while relatively unreactive, can be successfully coupled using this method, albeit sometimes requiring higher reaction temperatures. acs.org

Another green and efficient approach involves the use of a reusable solid acid catalyst, such as a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). researcher.liferesearchgate.net This system, combined with ultrasonic irradiation, promotes the direct condensation of benzoic acids and amines under mild conditions, offering advantages such as short reaction times and easy catalyst recovery. researcher.liferesearchgate.net

Atom-Economic Protocols for Benzamide Synthesis

Atom economy is a key principle of green chemistry, aiming to maximize the incorporation of all materials used in the synthesis into the final product. rsc.org In the context of benzamide synthesis, this means avoiding the use of stoichiometric activating agents or coupling reagents that generate significant waste.

One such atom-economic protocol involves the iridium-catalyzed hydroarylative cross-coupling of 1,1-disubstituted alkenes with benzamides. rsc.org This method allows for the formation of quaternary benzylic centers with high efficiency and addresses some of the limitations of traditional Friedel-Crafts alkylation. rsc.org

Another strategy focuses on the development of catalytic N-methyl amidation of carboxylic acids under cooperative catalysis, which is particularly valuable for synthesizing N-methyl amides, important building blocks in pharmaceuticals. researchgate.net Additionally, methods have been developed for the synthesis of secondary amides from N-(2-aminophenyl)benzamides, featuring a one-pot, two-step reaction with good atom economy where the leaving group can be recovered. rsc.org Chemoenzymatic strategies are also being explored, combining an enzymatic oxidation step with a catalyzed amidation to produce primary benzamides from benzyl (B1604629) alcohols in a one-pot process. unimi.it

Synthesis of N-Substituted Arylamides and Related Benzamide Derivatives

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed for the preparation of N-substituted arylamides and benzamide derivatives. These methods can be broadly categorized into classical and modern catalytic approaches.

A foundational method involves the condensation of a carboxylic acid with an amine. For instance, new benzamide derivatives have been synthesized by condensing 4-(aminomethyl)benzoic acid with 3-(hydroxymethyl)pyridine using 1,1'-carbonyldiimidazole (B1668759) (CDI) to form the carboxylic acid intermediate, which is then converted to an acyl chloride with oxalyl chloride. researchgate.net This activated intermediate subsequently reacts with an amine, such as 1,2-phenylenediamine, in the presence of trifluoroacetic acid to yield the final N-substituted benzamide. researchgate.net

Another common approach is the reaction of primary aromatic amines with acryloyl chloride in the presence of a base like triethylamine (B128534) to produce N-substituted acrylamides. googleapis.com While not strictly benzamides, this highlights the utility of acyl chlorides in forming amide bonds with arylamines.

Modern synthetic chemistry has introduced more advanced, metal-catalyzed techniques. A notable strategy is the direct C–H bond activation of arenes. Palladium catalysts can facilitate the reaction between readily accessible benzene (B151609) derivatives and isocyanides, where the isocyanide serves as both the carbonyl and amine source, to form a range of benzamides. rsc.org This avoids the need for pre-functionalized starting materials like aryl halides. rsc.org Other iron-mediated protocols allow for the one-pot synthesis of N-arylamides from nitroarenes and acyl halides in an aqueous medium, offering a more environmentally friendly route. rsc.org

A novel approach utilizes arenediazonium salts, which are highly reactive and environmentally safer than other arylating agents. matrixscientific.com In a copper(I) iodide-catalyzed reaction, arenediazonium salts react with primary amides to form N-aryl amides in good to excellent yields. matrixscientific.com This method proceeds via the in situ formation of an iodoarene. matrixscientific.com Hypervalent iodine reagents have also been employed to mediate an aza-Hofmann-type rearrangement of amidines, prepared from nitriles and amines, to efficiently produce N-arylamides. researchgate.net

The table below summarizes various synthetic methods for N-substituted arylamides and benzamide derivatives.

| Method | Starting Materials | Key Reagents/Catalysts | Product Type | Reference |

| Carboxylic Acid-Amine Condensation | Carboxylic Acid, Amine | CDI, Oxalyl Chloride, TFA | N-Substituted Benzamide | researchgate.net |

| Acyl Chloride-Amine Reaction | Primary Aromatic Amine, Acyl Chloride | Triethylamine | N-Substituted Arylamide | googleapis.com |

| C-H Bond Activation | Benzene Derivative, Isocyanide | Palladium Catalyst, Oxidant | Benzamide Derivative | rsc.org |

| Reductive Cross-Coupling | Nitroarene, Acyl Halide | Iron Powder | N-Arylamide | rsc.org |

| Copper-Catalyzed Arylation | Arenediazonium Salt, Primary Amide | Copper(I) Iodide, TBAI | N-Aryl Amide | matrixscientific.com |

| Aza-Hofmann Rearrangement | Amidine (from Nitrile & Amine) | PhINTs (Hypervalent Iodine) | N-Arylamide | researchgate.net |

Multi-Step Synthetic Pathways for Azetidinyloxybenzamide Structures

The synthesis of a molecule like 4-(3-azetidinyloxy)benzamide is not a single-step process but requires a well-designed multi-step pathway. ambeed.combldpharm.com This involves the sequential formation of different parts of the molecule, primarily the azetidinyloxy-aryl ether linkage and the final benzamide functional group.

Key Synthetic Steps and Considerations for Analogous Compounds

The construction of the core 4-(3-azetidinyloxy)benzoyl group typically begins with precursors such as N-Boc-3-hydroxyazetidine and a suitable para-substituted benzene ring. medchemexpress.comnih.gov The tert-butyloxycarbonyl (Boc) group is a common protecting group for the azetidine nitrogen, preventing side reactions and allowing for controlled functionalization.

A crucial step is the formation of the ether bond between the azetidine ring and the phenyl ring. A common strategy is a nucleophilic substitution reaction, such as a Williamson-type ether synthesis. In this approach, the hydroxyl group of N-Boc-3-hydroxyazetidine is first activated by converting it into a better leaving group, for example, by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine. nih.gov The resulting mesylate can then undergo an SN2 reaction with a phenolic compound, such as 4-cyanophenol or ethyl 4-hydroxybenzoate, to form the desired aryl ether linkage. nih.gov

Alternatively, the Mitsunobu reaction provides another route where N-Boc-3-hydroxyazetidine can be directly condensed with a phenol (B47542) in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD). google.com

Once the 4-(N-Boc-azetidin-3-yloxy) moiety is attached to a precursor functional group (like a nitrile or an ester), subsequent transformations are required.

Amide Formation : If the precursor is an ester, such as ethyl 4-(N-Boc-azetidin-3-yloxy)benzoate, it is typically hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting carboxylic acid is then coupled with ammonia (B1221849) or an ammonia source using standard peptide coupling reagents (e.g., EDCI, HOBt) to form the primary benzamide. ambeed.com If the precursor is a nitrile, such as 4-(N-Boc-azetidin-3-yloxy)benzonitrile, it can be hydrolyzed, often under harsh basic or acidic conditions, to the carboxylic acid, which is then converted to the amide.

Deprotection : The final step is the removal of the Boc protecting group from the azetidine nitrogen. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the final product, this compound.

The following table outlines a representative multi-step pathway.

| Step | Reaction Type | Starting Materials | Key Reagents | Intermediate/Product | Reference |

| 1 | Ether Synthesis (Williamson-type) | N-Boc-3-hydroxyazetidine, 4-Cyanophenol | 1. MsCl, Et₃N; 2. K₂CO₃ | 4-(N-Boc-azetidin-3-yloxy)benzonitrile | nih.gov |

| 2 | Nitrile Hydrolysis | 4-(N-Boc-azetidin-3-yloxy)benzonitrile | NaOH (aq), heat | 4-(N-Boc-azetidin-3-yloxy)benzoic acid | fluorochem.co.uk |

| 3 | Amidation | 4-(N-Boc-azetidin-3-yloxy)benzoic acid | NH₄Cl, EDCI, HOBt, DIPEA | N-Boc-4-(3-azetidinyloxy)benzamide | ambeed.com |

| 4 | Deprotection | N-Boc-4-(3-azetidinyloxy)benzamide | TFA or HCl | This compound | nih.gov |

Cyclization Reactions in the Formation of Related Heterocyclic Benzamide Derivatives

Cyclization reactions are powerful tools for constructing complex heterocyclic scaffolds that incorporate a benzamide motif. These reactions often utilize transition metal catalysis to achieve high efficiency and selectivity.

One prominent example is the synthesis of phenanthridinone derivatives. N-methoxy benzamides can react with benzynes in the presence of a palladium acetate (B1210297) catalyst, an organic acid, and an oxidant like K₂S₂O₈. nih.gov This process involves a palladium-catalyzed ortho-arylation of the benzamide followed by an intramolecular C-N bond formation, constructing a tricyclic ring system in a single pot. nih.gov

The electrophilic cyclization of 2-(1-alkynyl)benzamides is another key method. fluorochem.co.uk Treatment of these substrates with an electrophile like iodine monochloride (ICl) or iodine (I₂) results in a 5- or 6-membered ring. Interestingly, this cyclization occurs on the carbonyl oxygen rather than the amide nitrogen, leading to the formation of cyclic imidates, not isoindolinones as might be expected. fluorochem.co.uk The resulting cyclic imidates can be subsequently hydrolyzed to lactones. fluorochem.co.uk

Cobalt-catalyzed oxidative cyclization offers a route to isoindolone spirosuccinimides. fluorochem.co.uk In this reaction, a substituted benzamide reacts with a maleimide, assisted by an 8-aminoquinoline (B160924) directing group and a Co(OAc)₂ catalyst. The mechanism is proposed to proceed through a C-H bond activation step. fluorochem.co.uk Such cyclization strategies are vital for creating diverse and complex benzamide-containing heterocyclic derivatives for various research applications. medchemexpress.com

Systematic Modification of the Azetidinyloxy Moiety and its Impact on Biological Interactions

The azetidine ring, a saturated four-membered heterocycle, is a valuable scaffold in drug discovery. acs.org Its strained nature provides a rigid structure that can lead to improved potency and ligand efficiency. nih.gov However, this strain can also introduce chemical instability, making SAR studies crucial. nih.gov

The substitution pattern on the azetidine ring significantly influences its chemical properties and biological activity. The regioselectivity of ring-opening reactions, a potential decomposition pathway, is closely linked to the electronic effects of substituents on the azetidine ring. magtech.com.cn For instance, N-substituents are critical for stability; studies on N-linked heteroaryl azetidines have shown that linking to conjugated heteroaryls enhances chemical stability compared to other aryl substituents. nih.gov

In analogs where the azetidine ring is part of an azetidinyloxy group, substituents on the ring can impact the stability of the ether linkage and modulate interactions with biological targets. The nitrogen atom of the azetidine ring allows for a range of synthetic modifications and can serve as a basic center. nih.gov In a study of N-(1-benzhydryl-azetidin-3-yl)-benzamide derivatives, which are structurally related to the core of interest, the N-benzhydryl group on the azetidine was a key feature for dopamine (B1211576) receptor antagonism. researchgate.net The stability of the azetidine ring can be compromised by the presence of certain substituents; for example, an electron-rich phenyl C-4 substituent on a β-lactam precursor was shown to favor rearrangement over the formation of the desired azetidine. acs.org

Replacing the amide nitrogen with an azetidine amide in certain structures was found to enhance stability, as the delocalization of the nitrogen lone pair is disfavored due to increased ring strain, making the amide a poorer nucleophile for potential intramolecular decomposition reactions. nih.gov This highlights the subtle electronic effects that substituents impart on the azetidine ring's reactivity.

The azetidine ring is often used in drug design as a bioisosteric replacement for larger saturated heterocycles such as piperidine, piperazine, and morpholine. domainex.co.uk This substitution can alter physicochemical properties like lipophilicity and basicity. Replacing six-membered heterocycles with "angular" spirocyclic azetidines was found to either reduce or not affect lipophilicity, while increasing nitrogen basicity. domainex.co.uk However, the effect on water solubility is substrate-dependent and can either increase or decrease. domainex.co.uk

The synthesis of azetidines can be challenging due to ring strain, with the reduction of β-lactams being a common method. acs.org The stereochemistry of substituents on the precursor ring is typically retained during such reductions. acs.org Modifications can also involve the synthesis of functionalized azetidines through various chemical transformations, including the ring-opening of aziridines or cyclization of propanediol (B1597323) derivatives. acs.orgmdpi.com These synthetic routes allow for the introduction of diverse substituents at various positions on the azetidine ring, enabling extensive SAR exploration. acs.org For example, a general method using chiral tert-butanesulfinamides has been developed to produce a wide array of C2-substituted azetidines, including those with aryl, vinyl, and alkyl groups, which were previously difficult to access. acs.org

Structural Determinants within the Benzamide Framework for Modulatory Activity

Substituents on the phenyl ring of the benzamide moiety play a critical role in modulating biological activity. Studies on various benzamide derivatives have demonstrated that the position and electronic nature of these substituents can drastically alter target affinity. For example, research on N-(1-benzhydryl-azetidin-3-yl)-benzamide analogs as dopamine D2 and D4 receptor antagonists revealed distinct SAR trends. researchgate.net

The introduction of a bromine atom at the para- (4-) position of the benzamide ring resulted in the most potent D4 antagonist in the series, while a bromo-substituent at the ortho- (2-) position yielded the most potent D2 antagonist. researchgate.net In contrast, a meta- (3-) bromo substitution led to a significant loss of affinity for both receptors. researchgate.net This demonstrates that positional isomerism of substituents on the benzamide ring is a key determinant of both potency and selectivity. Similarly, chloro-substituents showed a preference for the ortho-position for D2 affinity and the para-position for D4 affinity. researchgate.net In other classes of benzamides, the introduction of electron-withdrawing groups has been shown to enhance potency. ontosight.ai

Table 1: Effect of Benzamide Ring Substitution on Dopamine Receptor Affinity Data sourced from a study on N-(1-benzhydryl-azetidin-3-yl)-benzamide analogs. researchgate.net

| Compound | Benzamide Substituent | D2 Ki (nM) | D4 Ki (nM) |

| 5a | H | 126 | 98 |

| 5b | 2-Bromo | 16 | 134 |

| 5c | 3-Bromo | 1140 | 1250 |

| 5d | 4-Bromo | 138 | 34 |

| 5e | 2-Chloro | 28 | 142 |

| 5f | 3-Chloro | 256 | 450 |

| 5g | 4-Chloro | 124 | 45 |

| 5h | 4-Nitro | 1350 | 1160 |

The nature of the substituent group attached to the amide nitrogen is a critical determinant of biological activity and selectivity. In the parent compound, this is the 3-azetidinyl group. In related analogs, modifications at this position have profound effects. For instance, in a series of O-alkylamino-tethered salicylamides designed as anticancer agents, the structure of the amino acid linker attached to the amide nitrogen significantly influenced antiproliferative activity. nih.gov

Replacing a glycine (B1666218) linker with an L-phenylalanine linker in one derivative (compound 33b) led to a marked increase in potency against MDA-MB-231 and MCF-7 cancer cell lines. nih.gov In another case, an N-Boc protected compound with an L-phenylalanine linker (16a) was inactive, while its corresponding free amino derivative (16b) exhibited potent activity, highlighting the importance of a free amine at this position for certain targets. nih.gov These findings underscore that both the size, stereochemistry, and charge of the amide side chain are pivotal for target interaction.

Table 2: Influence of Amide Side Chain Linker on Anticancer Activity Data sourced from a study on O-alkylamino-tethered salicylamide (B354443) derivatives. nih.gov

| Compound | Amide Linker | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) |

| 32b | L-Leucine | 5.95 | 4.35 |

| 33b | L-Phenylalanine | 1.40 | 1.62 |

| 34b | Glycine | 6.37 | 9.44 |

| 16a | L-Phenylalanine (N-Boc) | >10 | >10 |

| 16b | L-Phenylalanine (NH2) | 7.97 | 6.58 |

Stereochemistry is a critical factor that can dictate the biological activity and pharmacokinetics of chiral compounds. ontosight.ai The spatial arrangement of atoms can lead to differential binding at chiral protein targets. In the context of benzamide analogs, stereoisomerism can arise from chiral centers in the side chain.

Studies on benzamide derivatives as Kv1.3 ion channel blockers have shown that the stereochemistry of a substituted cyclohexane (B81311) ring attached to the benzamide core significantly affects selectivity. researchgate.net In a series of C1 carbamate (B1207046) analogs, the trans isomers consistently exhibited greater selectivity for the Kv1.3 channel over other Kv1.x family channels when compared to their corresponding cis analogs. researchgate.net For example, the trans isomer with a propyl carbamate group was the most potent and selective derivative in its class. researchgate.net This demonstrates that a defined three-dimensional structure is often required for optimal and selective target engagement. Similarly, the effect of stereochemistry on biological recognition and antiparasitic activity has been noted for derivatives of the natural product acivicin, where different stereoisomers showed varied abilities to inhibit the target enzyme PfGAPDH. nih.gov

Table 3: Influence of Stereochemistry on Kv1.3 Channel Blockade Data sourced from a study on benzamide derivatives with substituted cyclohexylamine (B46788) side chains. researchgate.net

| Carbamate Group | Isomer | Kv1.3 IC50 (µM) | Selectivity over Kv1.1 | Selectivity over Kv1.5 |

| Propyl | trans | 0.05 | 6-fold | 6-fold |

| Propyl | cis | 0.06 | 1-fold | 1-fold |

| Ethyl | trans | 0.04 | 5-fold | 5-fold |

| Ethyl | cis | 0.05 | 1-fold | 1-fold |

Pharmacophore Modeling and Ligand-Based Design in SAR Investigations

Pharmacophore modeling is a cornerstone of ligand-based drug design, enabling the identification of novel active compounds based on the structural and chemical features of known ligands. nih.gov This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. wdh.ac.id For analogs of this compound, pharmacophore models are constructed by identifying the essential structural motifs and their spatial arrangement required for biological activity.

A typical pharmacophore model for benzamide derivatives is generated from a set of active compounds and generally includes several key features. nih.gov These models serve as 3D queries for screening large chemical databases to find new molecules with potentially similar biological effects. vdoc.pub For instance, a five-featured pharmacophore model developed for a series of three-substituted benzamide derivatives consisted of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov Another study on benzamide derivatives identified a model with one hydrogen bond acceptor (HBA), one hydrogen bond donor (HBD), one hydrophobic (HY), and one aromatic ring (RA) feature. nih.gov

The essential pharmacophoric features for this compound analogs can be deduced from their core structure:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the benzamide group is a primary HBA feature. The ether oxygen of the azetidinyloxy group can also act as an HBA. medsci.orgnih.gov

Hydrogen Bond Donor (HBD): The -NH2 group of the primary benzamide is a crucial HBD. nih.govnih.gov

Aromatic Ring (AR): The benzene ring provides a scaffold for the other features and can engage in aromatic interactions with the target protein. medsci.org

Hydrophobic (HY): The azetidine ring, being a saturated heterocycle, can contribute to hydrophobic interactions within the binding pocket. nih.gov

These features are illustrated in the table below, which outlines a representative pharmacophore model derived from studies on analogous compounds. The quality and predictive power of such models are often validated statistically using methods like cost analysis and Fischer's randomization tests to ensure their significance. nih.govmedsci.org

| Pharmacophoric Feature | Structural Moiety in this compound | Importance in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen (C=O) on Benzamide | Forms critical hydrogen bonds with receptor residues. |

| Hydrogen Bond Donor (HBD) | Amide Group (-CONH2) on Benzamide | Donates hydrogen bonds to anchor the ligand in the active site. |

| Aromatic Ring (AR) | Phenyl Group | Participates in π-π stacking or other aromatic interactions. |

| Hydrophobic/Alicyclic (HY) | Azetidine Ring | Occupies a hydrophobic pocket, contributing to binding affinity. |

| Hydrogen Bond Acceptor (HBA) | Ether Oxygen (-O-) | Can form an additional hydrogen bond, enhancing potency. |

Ligand-based design strategies leverage these pharmacophore models to guide the synthesis of new analogs. By modifying the core scaffold while maintaining the key pharmacophoric features, medicinal chemists can systematically explore the SAR to optimize potency and other pharmacological properties. wdh.ac.id

Computational Approaches to SAR Elucidation and Rational Design of Analogues

Computational methods are indispensable tools for understanding the structure-activity relationships of drug candidates at an atomic level and for the rational design of new, more effective analogs. nih.govmdpi.com These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations, provide deep insights into how this compound analogs interact with their biological targets.

Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR studies are used to build statistical models that correlate the biological activity of a series of compounds with their 3D structural properties. nih.gov For benzamide analogs, a 3D-QSAR model can be developed using a pharmacophore hypothesis. Such models have shown good predictive power, with high correlation coefficients (R²) and cross-validated coefficients (Q²), indicating their statistical significance. nih.gov These models help in predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. auctoresonline.org For this compound analogs, docking studies can reveal crucial interactions within the target's binding site. For example, studies on similar benzamide derivatives have shown that the benzamide moiety forms key hydrogen bonds with specific amino acid residues (e.g., Val, Asn, Gly) in the active site. nih.govmdpi.com The docking scores (binding energy) provide an estimate of the binding affinity, allowing for the ranking of different analogs.

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the dynamic behavior of the ligand-receptor complex over time, confirming the stability of the interactions observed in docking studies. nih.gov An MD simulation can verify that the key hydrogen bonds and hydrophobic interactions formed between an analog and its target are maintained, thus validating the binding mode predicted by molecular docking. nih.gov

The rational design of new analogues is guided by the outputs of these computational methods. For instance, if docking studies reveal an unoccupied hydrophobic pocket near the azetidine ring, new analogs can be designed with substituents on the ring to fill this pocket, potentially increasing binding affinity. The predicted activity of these new designs can then be assessed using the established QSAR model before committing to chemical synthesis.

The table below presents hypothetical computational data for a series of this compound analogs, illustrating how these methods are used to guide lead optimization.

| Analog | Modification | Predicted Activity (pIC50) from QSAR | Docking Score (kcal/mol) | Key Interaction Observed in Docking |

|---|---|---|---|---|

| Analog 1 (Parent) | This compound | 6.5 | -7.8 | H-bond with Asn263 |

| Analog 2 | Addition of a methyl group to the azetidine N | 6.8 | -8.2 | Increased hydrophobic contact |

| Analog 3 | Substitution of benzamide with 2-fluorobenzamide | 7.1 | -8.5 | Additional H-bond with Gly205 |

| Analog 4 | Replacement of azetidine with piperidine | 6.2 | -7.5 | Steric clash observed |

Through the iterative application of these computational techniques, researchers can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. nih.gov

Hybrid Structures Combining Azetidine and Benzamide Frameworks

1 Rationale for Investigating this compound Architecture

The focused investigation into the this compound scaffold is driven by the strategic combination of two key chemical moieties: the azetidine ring and the benzamide group. This unique arrangement offers a compelling platform for medicinal chemistry and drug discovery for several reasons.

The azetidine moiety is a four-membered nitrogen-containing heterocycle that has gained considerable attention as a "privileged scaffold" in modern medicinal chemistry. Its appeal lies in its favorable physicochemical properties. The strained four-membered ring imparts a degree of conformational rigidity, which can be advantageous for specific and high-affinity binding to biological targets. Furthermore, the azetidine ring is a bioisostere for other cyclic and acyclic structures, allowing for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability. The inclusion of an azetidine ring can lead to improved pharmacokinetic profiles of potential drug candidates.

The benzamide group , on the other hand, is a well-established pharmacophore present in a wide array of biologically active compounds. Benzamide derivatives have demonstrated a remarkable diversity of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, and antipsychotic effects. ontosight.ai Their ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, makes them effective recognition elements for a multitude of biological targets, including enzymes and receptors.

The combination of these two moieties through an oxy linker at the 4-position of the benzamide ring in this compound is a deliberate design strategy. This specific connectivity provides a defined spatial orientation of the azetidine and benzamide components, allowing for systematic exploration of the chemical space around this core structure. By modifying substituents on either the azetidine ring or the benzamide nucleus, researchers can probe structure-activity relationships (SAR) to optimize potency, selectivity, and other drug-like properties. This modular nature of the this compound architecture makes it an attractive starting point for the development of novel chemical probes and potential therapeutic agents.

2 Foundational Research on Related Azetidinyloxybenzamide Derivatives

The scientific interest in this compound is built upon a solid foundation of research into related azetidinyloxy and benzamide derivatives. These earlier studies have provided crucial insights into the biological potential of this class of compounds and have guided the exploration of their structure-activity relationships.

A significant area of investigation for benzamide derivatives has been their interaction with dopamine (B1211576) receptors . Substituted benzamides are known to act as antagonists at D2 and D3 dopamine receptors, which are important targets in the treatment of various neurological and psychiatric disorders. medchemexpress.com For instance, research on related N-substituted pyrrolidinyl-benzamides has shown that the nature of the substituent on the heterocyclic ring plays a critical role in determining the affinity and selectivity for different dopamine receptor subtypes. nih.gov One such derivative, (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide, demonstrated high affinity for D3 and D4 receptors, highlighting the potential for developing subtype-selective ligands. nih.gov

| Compound | Target | Activity (Ki, nM) | Selectivity |

|---|---|---|---|

| (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide | D3 Receptor | 21 | 10-fold preference over D2 |

| (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide | D4 Receptor | 2.1 | 110-fold selectivity over D2 |

Furthermore, benzamide derivatives have been explored as modulators of other G protein-coupled receptors (GPCRs). For example, a series of 4-azolyl-benzamides were synthesized and evaluated as agonists for G protein-coupled receptor 52 (GPR52) , a potential target for psychiatric disorders. nih.gov The lead compound from this study, 4-(3-(3-fluoro-5-(trifluoromethyl)benzyl)-5-methyl-1H-1,2,4-triazol-1-yl)-2-methylbenzamide, showed potent agonistic activity and excellent bioavailability. nih.gov

In the realm of oncology, benzamide derivatives have been investigated as smoothened (SMO) antagonists in the Hedgehog signaling pathway, which is aberrantly activated in several cancers. nih.gov One study reported a series of novel benzamide derivatives, with compound 10f significantly inhibiting Hedgehog signaling with a potency comparable to or greater than the known inhibitor GDC-0449. medchemexpress.comnih.gov

The versatility of the benzamide scaffold is further demonstrated by its application as enzyme inhibitors . Derivatives have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. mdpi.comnih.gov Structure-activity relationship studies of picolinamide (B142947) and benzamide derivatives revealed that the position of a dimethylamine (B145610) side chain significantly influenced the inhibitory activity and selectivity against AChE and butyrylcholinesterase (BChE). nih.gov

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound 7a (a picolinamide derivative) | Acetylcholinesterase (AChE) | 2.49 |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) | 0.056 |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | β-secretase (BACE1) | 9.01 |

These foundational studies on a variety of benzamide and azetidine-containing molecules underscore the rich pharmacology associated with these structural motifs. The collective findings provide a strong impetus for the continued investigation of the this compound architecture as a promising starting point for the discovery of new chemical entities with valuable biological activities.

Computational Chemistry and Molecular Modeling of 4 3 Azetidinyloxy Benzamide

Quantum Chemical Calculations for Electronic and Spectroscopic Properties

Quantum chemical calculations are fundamental in determining the intrinsic electronic and structural properties of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the relationship between the structural and spectral properties of molecules. nih.gov For benzamide (B126) derivatives, DFT calculations, often using the B3LYP functional with various basis sets, are employed to optimize the molecular geometry and predict vibrational frequencies. researchgate.netnih.gov These theoretical calculations of infrared (IR) and Raman spectra generally show good agreement with experimental data, helping to confirm the molecular structure. nih.gov Furthermore, DFT is used to analyze electronic properties such as the distribution of electron density and the molecular electrostatic potential (MEP), which identifies the reactive sites of the molecule. nih.gov The Mulliken population analysis, another DFT-based calculation, can reveal how electron density is redistributed within the molecule's ring structures. nih.gov

Table 1: Representative DFT-Calculated Parameters for Benzamide-Related Structures Note: This table is illustrative and based on general findings for benzamide derivatives, not specific to 4-(3-Azetidinyloxy)benzamide.

| Parameter | Typical Method | Information Gained |

|---|---|---|

| Optimized Geometry | DFT/B3LYP/6-311G+(d,p) | Bond lengths, bond angles, dihedral angles |

| Vibrational Frequencies | DFT/B3LYP | Predicted IR and Raman spectra for structural confirmation |

| Molecular Electrostatic Potential (MEP) | DFT | Identification of electrophilic and nucleophilic sites |

| Mulliken Atomic Charges | DFT | Distribution of charge on individual atoms |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's chemical reactivity and kinetic stability. researchgate.net The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a significant parameter; a smaller gap suggests higher chemical reactivity and a greater potential for intermolecular charge transfer. nih.gov These orbital energies are instrumental in understanding various types of reactions and can be used to calculate global chemical descriptors that quantify reactivity. nih.govjomardpublishing.com

The azetidine (B1206935) ring, a four-membered heterocycle, possesses significant ring strain, which influences its reactivity. nih.govbeilstein-journals.org Theoretical studies on azetidine systems often focus on the energetics of ring-opening reactions, which are critical decomposition or metabolic pathways. nih.govacs.org These reactions are highly dependent on the substituents on the azetidine ring and are susceptible to electronic effects. magtech.com.cn For instance, N-substituted aryl azetidines can undergo acid-mediated intramolecular ring-opening decomposition. nih.gov The rate of this decomposition is linked to the pKa of the azetidine nitrogen, indicating that protonation is a key step preceding the ring opening. nih.gov Computational studies can model the transition states and intermediates involved in these processes, providing insight into the reaction mechanisms and the energetic barriers that must be overcome. magtech.com.cn

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. walshmedicalmedia.com This method is essential for understanding the structural basis of a compound's biological activity.

Molecular docking simulations are widely used to predict how benzamide-containing ligands bind to the active sites of enzymes like histone deacetylases (HDACs) or other protein targets. nih.govnih.gov The process involves placing the ligand in various conformations within the protein's binding pocket and calculating a score that estimates the binding affinity (e.g., in kcal/mol). nih.gov This allows researchers to compare the potential efficacy of different compounds and to understand how structural modifications might improve binding. nih.gov For benzamide derivatives, docking studies can reveal how the molecule orients itself to interact with key features of the binding site, such as the zinc ion often present in the active site of HDACs. nih.govnih.gov

Table 2: Common Biological Targets for Benzamide-Containing Compounds in Docking Studies Note: This table is illustrative and lists targets for the broader benzamide class, as specific targets for this compound have not been identified in the provided results.

| Target Class | Specific Example | Relevance |

|---|---|---|

| Histone Deacetylases (HDACs) | HDAC2, HDAC3 | Anticancer activity |

| Cholinesterases | Acetylcholinesterase (AChE) | Alzheimer's disease treatment |

| Viral Proteases | SARS-CoV-2 Main Protease | Antiviral activity |

| E3 Ligases | Cereblon (CRBN) | Targeted protein degradation (PROTACs) |

A primary outcome of molecular docking is the detailed visualization of interactions between the ligand and amino acid residues in the target's binding site. nih.gov These interactions can include hydrogen bonds, van der Waals forces, and electrostatic interactions. walshmedicalmedia.comnih.gov For example, docking studies of benzamide-based HDAC inhibitors have identified key interactions with residues such as histidine and aspartic acid, which coordinate with the zinc ion in the active site. nih.gov Analysis of these interactions helps to explain the compound's binding affinity and selectivity for a particular target. nih.gov Identifying which parts of the ligand (e.g., the benzamide core, the azetidine ring, or other substituents) are involved in these crucial interactions is vital for the rational design of more potent and selective molecules. nih.gov

In Silico Screening Methodologies for Activity Prediction

In the initial stages of drug discovery, in silico screening methodologies are employed to predict the biological activity of compounds like this compound against various biological targets. These methods are cost-effective and time-efficient, allowing for the rapid assessment of large libraries of virtual compounds. The primary goal is to identify and prioritize molecules that are most likely to exhibit the desired therapeutic effect.

Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based methods. Ligand-based virtual screening (LBVS) relies on the knowledge of other molecules that are active against a specific target. By comparing the physicochemical and structural properties of this compound with those of known active compounds, it is possible to infer its potential activity. Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are common LBVS techniques.

Structure-based virtual screening (SBVS), on the other hand, requires the three-dimensional structure of the biological target, which is often a protein or a nucleic acid. Molecular docking is the most prominent SBVS method, where the binding of this compound to the active site of a target is simulated. The scoring functions used in docking programs then estimate the binding affinity, which can be correlated with biological activity. For instance, a typical in silico workflow might involve docking this compound against a panel of cancer-related proteins to predict its potential as an anti-cancer agent. The results of such a screening could be presented in a table format, as shown below, which is a hypothetical representation.

| Target Protein | Docking Score (kcal/mol) | Predicted Activity |

| Kinase A | -9.5 | High |

| Protease B | -7.2 | Moderate |

| Receptor C | -5.1 | Low |

| Kinase D | -9.8 | High |

This table is for illustrative purposes and does not represent actual experimental data.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of this compound and its complexes with biological targets over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms in the system vary with time.

MD simulations are particularly useful for understanding the flexibility of this compound and how it adapts its conformation upon binding to a protein. This information is crucial for drug design, as the conformational dynamics can significantly influence the binding affinity and efficacy of a drug candidate.

Once an MD simulation of a this compound-protein complex is performed, the resulting trajectory is analyzed to extract meaningful information. Various parameters are calculated to characterize the behavior of the complex. The root-mean-square deviation (RMSD) of the protein backbone and the ligand is often monitored to assess the stability of the simulation and to see if the complex has reached equilibrium. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that are important for ligand binding.

Furthermore, the analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the protein can provide a detailed picture of the binding mode and the key residues involved in the interaction. This can be visualized and quantified to understand the persistence of these interactions throughout the simulation.

The stability of the protein-ligand complex is a critical factor for the efficacy of a drug. MD simulations allow for the evaluation of this stability in a dynamic environment that mimics physiological conditions. By analyzing the trajectory, one can observe whether the ligand remains bound to the active site or if it dissociates. The binding free energy, which is a measure of the binding affinity, can also be calculated from the MD trajectory using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA).

Conformational changes in the protein upon ligand binding can also be studied in detail. These changes can be subtle, involving only the side chains of a few residues in the active site, or they can be large-scale, involving the movement of entire domains of the protein. Understanding these conformational changes is essential for elucidating the mechanism of action of the drug. For a compound like this compound, MD simulations can reveal how its binding might induce a specific conformational state in the target protein, leading to either activation or inhibition.

In a biological system, a drug molecule often has to compete with other endogenous or exogenous molecules for binding to its target. Competitive adsorption simulations can be used to study these phenomena. In the context of this compound, such simulations could involve placing the compound, along with a known substrate or inhibitor, near the binding site of a protein and observing which molecule binds preferentially.

These simulations can provide insights into the relative binding affinities and the kinetics of binding and unbinding. By understanding the competitive interactions, it is possible to design more potent and selective drugs. For example, if this compound is being developed as an enzyme inhibitor, competitive adsorption simulations could help in understanding how it competes with the natural substrate of the enzyme. The results of such a simulation could be summarized in a table, as shown in the hypothetical example below.

| Competing Ligand | Binding Preference | Key Interacting Residues |

| Natural Substrate X | This compound | Arg124, Phe256, Asp301 |

| Known Inhibitor Y | Known Inhibitor Y | Tyr99, Val150, Trp205 |

This table is for illustrative purposes and does not represent actual experimental data.

Cheminformatics Approaches in Compound Discovery and Characterization

Cheminformatics combines chemistry, computer science, and information science to store, retrieve, analyze, and manipulate chemical data. In the context of this compound, cheminformatics plays a crucial role in its discovery and characterization.

Cheminformatics tools can be used to analyze large chemical databases to identify compounds with similar structures or properties to this compound, a process known as similarity searching. This can help in identifying potential backup compounds or in understanding the structure-activity relationships within a chemical series.

Furthermore, cheminformatics methods are used to predict various properties of this compound, such as its physicochemical properties (e.g., solubility, logP), pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity. These predictions are valuable for prioritizing compounds for further experimental testing and for identifying potential liabilities early in the drug discovery process. The predicted properties are often presented in a tabular format for easy comparison, as illustrated in the hypothetical table below.

| Property | Predicted Value |

| Molecular Weight | 192.21 g/mol |

| LogP | 0.85 |

| Aqueous Solubility | High |

| Blood-Brain Barrier Permeation | Low |

| hERG Inhibition | Unlikely |

This table is for illustrative purposes and does not represent actual experimental data.

In Vitro Pharmacological Investigations: Mechanistic Insights of 4 3 Azetidinyloxy Benzamide and Derivatives

Enzyme Inhibition and Modulation Studies

The interaction of benzamide (B126) derivatives with various enzyme systems has been a primary focus of research, leading to the identification of potent and selective inhibitors. These investigations provide critical insights into the structure-activity relationships that govern molecular recognition and enzymatic modulation.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Mechanisms and Enzyme Kinetics

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes in the regulation of cholinergic neurotransmission, and their inhibition is a key therapeutic strategy. nih.govnih.gov Kinetic studies of enzyme inhibitors typically classify their mechanism as competitive, non-competitive, or mixed, which describes how the inhibitor interacts with the enzyme and its substrate. nih.govnih.govscispace.com

Recent research has demonstrated that the benzamide scaffold is a promising starting point for the development of potent AChE inhibitors. nih.govresearchgate.net A study evaluating a series of eleven benzamide derivatives found that several compounds exhibited significant inhibitory activity against AChE. nih.gov The derivative known as JW8 was identified as the most potent, with a half-maximal inhibitory concentration (IC50) value that rivals the established Alzheimer's disease therapeutic, donepezil. nih.govresearchgate.netmdpi.com While detailed kinetic analyses for BChE inhibition by this specific series were not provided, the potent AChE activity highlights the potential of this chemical class in modulating cholinesterase activity. researchgate.netmdpi.com

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Benzamide Derivative (JW8) | Acetylcholinesterase (AChE) | 0.056 | nih.govmdpi.com |

| Donepezil (Reference) | Acetylcholinesterase (AChE) | 0.046 | nih.govmdpi.com |

Dihydrofolate Reductase (DHFR) Inhibition Mechanisms and Binding Mode Analysis

Dihydrofolate reductase (DHFR) is an essential enzyme involved in the synthesis of nucleic acid precursors, making it a well-established target in therapeutic areas like oncology and infectious diseases. mdpi.commdpi.com Benzamide trimethoprim (B1683648) derivatives have been specifically investigated as inhibitors of human DHFR (hDHFR). nih.govresearchgate.netmdpi.com All tested benzamides in one study demonstrated activity against hDHFR, with IC50 values ranging from 4.72 µM to 20.17 µM, proving more active than the parent compound Trimethoprim (TMP). nih.govmdpi.com

Molecular modeling and binding mode analysis revealed a distinct mechanism of inhibition compared to classical antifolates like methotrexate. mdpi.com While traditional inhibitors typically form key hydrogen bonds with the Glu-30 residue in the active site, these benzamide derivatives lack the necessary functional groups for this interaction. mdpi.com Instead, their binding is stabilized by interactions with other key amino acids. For instance, the derivative JW2 interacts strongly with Gly-117, while JW8 forms interactions with Asn-64 and Arg-70. nih.govresearchgate.netmdpi.com Further analysis of related benzamide structures showed the formation of hydrogen bonds with residues such as Ser-59 and Tyr-121, as well as π-π stacking interactions with Phe-34, contributing to a high binding affinity. mdpi.com This unique binding mode suggests a different strategy for achieving potent hDHFR inhibition. mdpi.com

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Benzamide Derivatives (Range) | Human DHFR (hDHFR) | 4.72 - 20.17 | nih.govmdpi.com |

| Trimethoprim (TMP) (Reference) | Human DHFR (hDHFR) | 55.26 | nih.govmdpi.com |

| Methotrexate (MTX) (Reference) | Human DHFR (hDHFR) | 0.08 | mdpi.com |

Dual Enzyme Inhibition Strategies, such as Topoisomerase I and Cyclooxygenase-2 (COX-2)

Given the intricate relationship between inflammation and cancer, a therapeutic strategy involving the dual inhibition of key enzymes in both pathways is of significant interest. nih.gov Cyclooxygenase-2 (COX-2) is a central enzyme in inflammation, while Topoisomerase I (Topo I) is crucial for DNA replication and a target for cancer chemotherapy. Researchers have successfully designed N-2-(phenylamino) benzamide derivatives as dual inhibitors of COX-2 and Topo I. nih.gov

By strategically combining structural elements from fenamates (COX inhibitors) and phenols within a benzamide framework, a series of dual-acting agents were created. nih.gov The optimized compound from this series, designated 1H-30, demonstrated an enhanced inhibitory effect on COX-2 compared to reference compounds and potent inhibition of Topo I. nih.gov This work validates the use of the benzamide scaffold as a versatile platform for developing multi-target ligands, capable of simultaneously modulating distinct pathological pathways. nih.gov

Modulation of Other Specific Enzyme Activities and Biochemical Pathways

The flexibility of the benzamide scaffold allows for its adaptation to target other enzymes beyond those previously discussed. The same series of benzamide derivatives evaluated for AChE and DHFR activity were also assessed for their potential to inhibit β-secretase (BACE1), another key enzyme implicated in neurodegenerative disease. nih.govresearchgate.netmdpi.com

The derivative JW8, which was the most potent AChE inhibitor, also displayed the highest activity against BACE1, with an IC50 value of 9.01 µM. nih.govresearchgate.netmdpi.com This finding underscores the capacity of benzamide-based compounds to engage with multiple, therapeutically relevant enzymes, opening avenues for the development of compounds with tailored polypharmacological profiles.

Receptor Agonism and Antagonism at a Molecular Level

In addition to enzyme inhibition, benzamide derivatives have been engineered to act as potent and selective ligands for receptors, particularly G protein-coupled receptors (GPCRs), which are integral to cellular signaling.

G Protein-Coupled Receptor (GPCR) Agonist Mechanisms (e.g., GPR52)

GPR52 is an orphan GPCR that is highly expressed in the brain and is considered a promising therapeutic target for psychiatric disorders. nih.govnih.gov Structural and pharmacological studies have led to the discovery of several classes of benzamide derivatives that act as potent GPR52 agonists. nih.govutmb.edunih.gov For example, the 4-azolyl-benzamide derivative known as 4u was identified as a potent agonist with a half-maximal effective concentration (EC50) of 75 nM. nih.gov

Mechanism-of-action studies on other benzamide series, such as 3-((4-benzylpyridin-2-yl)amino)benzamides, have provided deeper insights. nih.govresearchgate.net Intriguingly, certain derivatives were found to be G protein-biased agonists. utmb.edunih.govresearchgate.net This means they preferentially activate the G protein/cAMP signaling pathway while having a reduced effect on β-arrestin recruitment, a pathway often associated with receptor desensitization. utmb.eduresearchgate.net This biased agonism results in a more sustained activation of GPR52, which may offer therapeutic advantages. utmb.edunih.govresearchgate.net

| Compound Class | Representative Compound | Target Receptor | EC50 (nM) | Reference |

|---|---|---|---|---|

| 4-Azolyl-benzamides | 4u | GPR52 | 75 | nih.gov |

| Indoline-4-carboxamides | 4a | GPR52 | 119 | nih.gov |

| 3-((4-Benzylpyridin-2-yl)amino)benzamides | 10a (PW0677) | GPR52 | - | utmb.edunih.govresearchgate.net |

| 3-((4-Benzylpyridin-2-yl)amino)benzamides | 15b (PW0729) | GPR52 | - | utmb.edunih.govresearchgate.net |

| 3-((4-Benzylpyridin-2-yl)amino)benzamides | 24f (PW0866) | GPR52 | - | utmb.edunih.govresearchgate.net |

Neuronal Nicotinic Receptor (nAChR) Modulation Mechanisms, including Negative Allosteric Modulation

Research into benzamide analogs has identified them as a novel class of ligands for neuronal nicotinic receptors (nAChRs). nih.gov One study identified a lead molecule, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, which inhibits nAChR activity with an IC₅₀ value of 6.0 μM on human α4β2 nAChRs. nih.gov This inhibition showed a preference of approximately 5-fold against human α3β4 nAChRs. nih.gov The mechanism of action for some anxiolytic compounds within this class has been identified as negative allosteric modulation of the α7 nicotinic acetylcholine (B1216132) receptor. neurofit.com This modulation is non-competitive, meaning the inhibitory effect is not influenced by the concentration of the natural ligand, acetylcholine. neurofit.com For instance, the novel anxiolytic BNC210 has been shown to inhibit both rat and human α7 nAChR currents induced by various agonists, with IC₅₀ values in the range of 1.2-3µM. neurofit.com This negative allosteric modulation is believed to be the cornerstone of its anxiolytic effects. neurofit.com

| Compound | Target nAChR Subtype | Inhibitory Concentration (IC₅₀) | Selectivity |

|---|---|---|---|

| 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide | Human α4β2 | 6.0 μM | ~5-fold preference over human α3β4 |

| BNC210 | Rat and Human α7 | 1.2-3 µM | - |

Histamine (B1213489) Receptor (H3R) Agonism and Ligand Interactions

While the initial query focused on agonism, the available literature on benzamide derivatives primarily details their role as antagonists of the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the brain. wikipedia.org Antagonists of this receptor have stimulant and nootropic effects. wikipedia.org Phenyl(piperazin-1-yl)methanones, a class of benzamide derivatives, have been identified as high-affinity histamine H3 antagonists. nih.gov Optimization of these compounds has led to the discovery of candidates for clinical development. nih.gov The interaction between H3R and dopamine (B1211576) receptors has also been a subject of study, with H3R inverse agonists/antagonists showing potential in mitigating side effects of antipsychotic medications. nih.gov For instance, ciproxifan, an H3 receptor antagonist and inverse agonist, has been shown to presynaptically inhibit the release of glutamate (B1630785) in the rat hippocampus. researchgate.net

Protein-Protein Interaction (PPI) Modulation Mechanisms

The modulation of protein-protein interactions (PPIs) is a burgeoning area of drug discovery, offering the potential for novel therapeutic interventions. rsc.org

Covalent Inhibition Strategies and Specific Target Residue Interactions

Covalent inhibitors form a stable, covalent bond with their target protein, often leading to irreversible inhibition. While specific covalent inhibition strategies for 4-(3-Azetidinyloxy)benzamide are not detailed in the provided search results, the general principle involves the drug molecule acylating catalytic amino acid residues such as serine, threonine, or cysteine within the target enzyme. researchgate.net This mechanism is a hallmark of β-lactam and β-lactone drugs. researchgate.net

Direct Function Inhibition of Specific Protein-Protein Interactions (e.g., TNF, RANKL)

The tumor necrosis factor (TNF) superfamily, which includes Receptor Activator of Nuclear Factor κB Ligand (RANKL), plays a crucial role in various biological processes, including inflammation and bone metabolism. nih.govnih.gov RANKL's interaction with its receptor, RANK, is essential for the differentiation of osteoclasts, the cells responsible for bone resorption. nih.govnih.gov Certain compounds can inhibit osteoclastogenesis by interfering with this signaling pathway. nih.gov For example, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (B32628) has demonstrated a strong inhibitory effect on osteoclast formation. nih.gov It achieves this by significantly reducing the RANKL-mediated transcription of osteoclast-specific marker genes. nih.gov

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.

¹H NMR: This technique provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 4-(3-Azetidinyloxy)benzamide, one would expect to observe distinct signals for the aromatic protons on the benzene (B151609) ring, the protons of the azetidine (B1206935) ring, and the protons of the amide group. The splitting patterns (e.g., doublets, triplets) and coupling constants would help to confirm the connectivity of the atoms.

¹³C NMR: This method detects the carbon atoms in the molecule, providing information on the number of non-equivalent carbons and their chemical environment (e.g., aromatic, aliphatic, carbonyl). The expected spectrum for this compound would show unique signals for the carbonyl carbon of the amide, the aromatic carbons (some of which would be distinct due to the ether linkage), and the carbons of the azetidine ring.

A hypothetical data table for the expected NMR shifts is presented below.

| ¹H NMR (Proton) | Hypothetical Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.8-8.0 | Doublet | Protons ortho to -C(O)NH₂ |

| Aromatic Protons | 6.9-7.1 | Doublet | Protons ortho to -O-Azetidine |

| Azetidine CH | 5.0-5.2 | Multiplet | CH group of the azetidine ring |

| Azetidine CH₂ | 4.0-4.4 | Multiplet | CH₂ groups of the azetidine ring |

| Amide NH₂ | 7.5 (broad) | Singlet | Protons of the amide group |

| ¹³C NMR (Carbon) | Hypothetical Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | 165-170 | C=O of the amide |

| Aromatic Carbon | 160-165 | C attached to the oxygen |

| Aromatic Carbons | 128-132 | CH carbons ortho to -C(O)NH₂ |

| Aromatic Carbon | 125-130 | C attached to the amide group |

| Aromatic Carbons | 114-118 | CH carbons ortho to the oxygen |

| Azetidine Carbon | 60-65 | CH carbon of the azetidine ring |

| Azetidine Carbons | 50-55 | CH₂ carbons of the azetidine ring |

Infrared (IR) Spectroscopy and Fourier Transform Infrared (FTIR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. An FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amide, the C=O (carbonyl) bond of the amide, the C-O-C (ether) linkage, and the C-H bonds of the aromatic and azetidine rings.

| Functional Group | Hypothetical IR Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | 3100-3500 |

| C=O Stretch (Amide) | 1630-1680 |

| C-N Stretch (Amide) | 1350-1450 |

| C-O-C Stretch (Ether) | 1050-1250 |

| Aromatic C-H Stretch | 3000-3100 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

MS: A standard mass spectrum would show a molecular ion peak corresponding to the mass of the protonated molecule [M+H]⁺.

HRMS: High-resolution mass spectrometry provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition of the molecule with high confidence.

The fragmentation pattern would likely involve cleavage of the ether bond and the amide bond, yielding characteristic fragment ions.

UV-Vis Spectroscopy for Electronic Transitions and Concentration Determination

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. Aromatic compounds like this compound typically exhibit strong UV absorption. This technique can be used to determine the concentration of the compound in a solution by applying the Beer-Lambert law, provided a standard calibration curve is established.

Chromatographic Separation and Detection Techniques

Chromatographic methods are used to separate the components of a mixture and can be coupled with various detectors for quantification.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS) for Separation and Quantitative Determination

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This method is highly sensitive and selective, making it ideal for quantifying the amount of a compound in complex matrices such as biological fluids or environmental samples. An LC-MS method for this compound would be developed to achieve good chromatographic separation from any impurities or other components in the sample, followed by detection using the mass spectrometer, often in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity.

Thin Layer Chromatography (TLC) for Purity Assessment and Reaction Monitoring

Thin Layer Chromatography is an indispensable technique for the rapid and qualitative assessment of compound purity and for monitoring the progress of chemical reactions. Its simplicity, speed, and low cost make it a fundamental tool in the organic chemistry laboratory. In the context of this compound, TLC is utilized to separate the target compound from starting materials, byproducts, and other impurities.

The separation on a TLC plate is based on the principle of differential partitioning of the components of a mixture between a stationary phase (a thin layer of adsorbent material, such as silica gel, on a flat support) and a mobile phase (a solvent or a mixture of solvents). The distance a compound travels up the plate is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A pure compound should ideally appear as a single spot on the developed TLC plate.

For this compound, a typical TLC analysis would involve dissolving a small sample of the compound in a suitable solvent and spotting it onto a silica gel plate. The plate is then developed in a chamber containing an appropriate mobile phase. The choice of the mobile phase is critical and is determined empirically to achieve optimal separation. A common mobile phase for benzamide (B126) derivatives might consist of a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or acetone), with the ratio adjusted to obtain an Rf value for the target compound ideally between 0.3 and 0.7. After development, the spots are visualized, often using ultraviolet (UV) light if the compound is UV-active, or by staining with a chemical reagent.

During synthesis, TLC can be used to monitor the disappearance of starting materials and the appearance of the product, this compound, allowing the researcher to determine the optimal reaction time.

Interactive Data Table: Hypothetical TLC Parameters for this compound

| Parameter | Value/Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate (B1210297) : Methanol (9:1, v/v) |

| Visualization | UV Light (254 nm) |

| Rf Value | ~0.45 |

| Application | Purity assessment, reaction monitoring |

Note: The data in this table is hypothetical and serves as an illustrative example of typical TLC parameters for a compound of this nature. Actual experimental values may vary.

High-Performance Liquid Chromatography (HPLC) for Purity Verification and Quantification

High-Performance Liquid Chromatography is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution, sensitivity, and reproducibility compared to TLC. For this compound, HPLC is the method of choice for accurate purity determination and quantitative analysis.

In HPLC, a liquid sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. The time it takes for a compound to elute from the column is known as its retention time, which is a characteristic property for a given set of chromatographic conditions.

A typical HPLC method for this compound would employ a reversed-phase column (e.g., a C18 column), where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, such as acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The separation is usually monitored by a UV detector at a wavelength where the compound exhibits strong absorbance.

For purity analysis, a chromatogram of this compound is obtained, and the area of the main peak is compared to the total area of all peaks. The purity is often expressed as a percentage of the main peak area relative to the total peak area. For quantification, a calibration curve is constructed by analyzing standard solutions of known concentrations. The concentration of this compound in an unknown sample can then be determined by comparing its peak area to the calibration curve.

Interactive Data Table: Hypothetical HPLC Parameters for this compound

| Parameter | Value/Description |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~7.8 min |

| Application | Purity verification, quantification |

Note: The data in this table is hypothetical and serves as an illustrative example of typical HPLC parameters for a compound of this nature. Actual experimental values may vary.

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a compound. It provides essential information for verifying the empirical formula of a newly synthesized compound like this compound. The technique typically measures the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).